1,3-环己二醇

描述

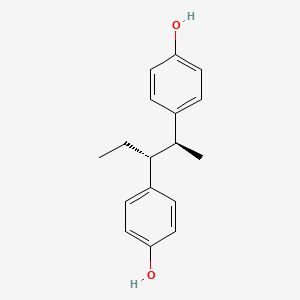

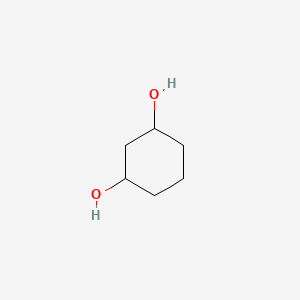

1,3-Cyclohexanediol is a compound of interest in organic chemistry due to its versatile applications in the synthesis of polymers, pharmaceuticals, and fine chemicals. Its structural features provide a platform for studying stereochemistry and the effects of substituents on cyclohexane rings.

Synthesis Analysis

The synthesis of cyclohexanediol derivatives often involves green processes, aiming for high yields and environmental sustainability. For instance, direct epoxidation and hydrolysis (dihydroxylation) of cyclohexene can produce trans-1,2-cyclohexanediol with high efficiency, using a tungstic acid/phosphoric acid catalyst in a biphasic system with a phase-transfer agent. Similarly, hydrogenation of catechol using a heterogeneous alumina-supported Ru(OH)x catalyst can yield a mixture of cis and trans-1,2-cyclohexanediol, demonstrating the feasibility of synthesizing cyclohexanediols through environmentally friendly methodologies (Antonetti et al., 2013).

Molecular Structure Analysis

Cyclohexanediols, including 1,3-derivatives, exhibit interesting molecular structures that have been analyzed using various spectroscopic and computational techniques. The stereochemistry and conformational preferences of these compounds provide insights into their reactivity and interactions. For example, studies on silicon-containing rings, such as 1-methyl-1-silacyclohexane, have shown conformational preferences that are influenced by substituents, offering analogies to cyclohexanediols' behavior (Arnason et al., 2002).

Chemical Reactions and Properties

1,3-Cyclohexanediol and its derivatives participate in a variety of chemical reactions, showcasing their reactivity towards different functional group transformations. For example, cyclohexane-1,3-dione derivatives serve as versatile scaffolds for synthesizing six-membered oxygen heterocycles, important for their biological activities (Sharma et al., 2020). Furthermore, cyclohexanediols can undergo [3 + 3] routes for constructing cyclohexanedione frameworks, highlighting their utility in organic synthesis (Ishikawa et al., 2001).

科学研究应用

有机合成中的催化系统

1,3-环己二醇已被用作高效铜催化系统中的双齿O-供体配体。它已证明在促进铜催化的交叉偶联反应中具有高效性,用于合成各种硫醚,包括具有生物学意义的乙烯硫醚。这种方法在反应条件温和、简单、通用性强和官能团耐受性高方面具有优势 (Kabir et al., 2010)。

合成的绿色途径

已进行了关于建立绿色合成1,2-环己二醇(一种相关化合物)的途径的研究,使用沸石作为催化剂,在无溶剂条件下。这些研究有助于开发更环保和可持续的化学过程 (Lei et al., 2016)。

生物技术生产

研究重点放在利用基因工程微生物生产相关化合物,如1,3-丙二醇。这些微生物生产方法的进展对各种具有生物学意义的化学品的合成具有重要意义,包括1,3-环己二醇,特别是在经济可行性和环境可持续性方面 (Yang et al., 2018)。

环己烷衍生物的合成

1,3-环己二醇已用于立体选择性钯催化的1,3-二取代环己烷的合成。这种方法对于生产天然产物和合成生物活性分子中存在的药用基团具有重要意义,突显了该化合物在药物化学中的实用性 (Pang et al., 2019)。

构象研究和多形性

已广泛研究了环己二醇衍生物的构象同形和多形性,包括顺-1,4-环己二醇。这些研究为这些化合物的分子结构和行为提供了见解,这对它们在各种科学领域中的应用至关重要 (Maria et al., 2010)。

作用机制

Target of Action

This compound is a simple organic molecule, and its interactions with biological systems are likely to be complex and multifaceted .

Mode of Action

As a diol, it may potentially interact with biological molecules through hydrogen bonding or other non-covalent interactions .

Biochemical Pathways

One study has shown that a modified fenton’s reagent system (fe 2+ –h 2 o 2 –ch 3 cn) catalyzed the hydroxylation of cyclohexanol affording cis-1,3-cyclohexanediol as the major diol product .

Pharmacokinetics

Given its chemical structure, it is reasonable to speculate that it may be absorbed in the gastrointestinal tract if ingested, and it may be metabolized by common metabolic pathways involving enzymes such as cytochromes P450 .

Result of Action

As a small organic molecule, it may interact with a variety of cellular components and potentially influence cellular function .

Action Environment

The action, efficacy, and stability of 1,3-Cyclohexanediol can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, its chemical reactivity may be affected by the pH of the environment .

属性

IUPAC Name |

cyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-2-1-3-6(8)4-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMGYIOTPQVQJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964654 | |

| Record name | Cyclohexane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Cyclohexanediol | |

CAS RN |

504-01-8, 823-18-7, 5515-64-0 | |

| Record name | 1,3-Cyclohexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane-1,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-1,3-cyclohexandiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1,3-Cyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005515640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-CYCLOHEXANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,3-cyclohexanediol?

A1: The molecular formula of 1,3-cyclohexanediol is C6H12O2, and its molecular weight is 116.16 g/mol.

Q2: How can I distinguish between the cis and trans isomers of 1,3-cyclohexanediol using spectroscopic techniques?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for distinguishing between cis and trans isomers. For instance, differences in coupling constants between protons attached to the hydroxyl-bearing carbons can be diagnostic. [, ]

Q3: Does the configuration of 1,3-cyclohexanediol influence its mass spectrometry fragmentation pattern?

A3: Yes, the configuration significantly affects the fragmentation patterns observed in mass spectrometry. Sterically controlled eliminations of water, formaldehyde, and methanol differ between isomers. Notably, the trans isomers exhibit a selective loss of the tert-butyl substituent (when present) as C4H8. []

Q4: What are the common synthetic approaches to obtain 1,3-cyclohexanediol?

A4: 1,3-Cyclohexanediol can be synthesized through several routes. One common method involves the catalytic hydrogenation of resorcinol. [, ] Another approach utilizes samarium(II) iodide-promoted sequential reductive coupling of epoxides with ketones. []

Q5: How does the choice of catalyst and solvent affect the yield and selectivity of 1,3-cyclohexanediol synthesis during resorcinol hydrogenation?

A5: The catalytic hydrogenation of resorcinol is influenced by both catalyst and solvent choices. Studies show that nickel catalysts outperform iron powder or palladium catalysts. Additionally, polar solvents are preferred, as the reaction barely proceeds in non-polar solvents. [, ]

Q6: Can 1,3-cyclohexanediol be enantioselectively synthesized?

A6: Yes, enzymatic methods can be employed for the enantioselective synthesis of 1,3-cyclohexanediol derivatives. For example, lipase-catalyzed transesterification reactions have been successfully used to obtain enantiomerically enriched monoacetates from meso-2,2-dimethyl-1,3-cyclohexanediol. []

Q7: Is 1,3-cyclohexanediol used in the synthesis of other valuable compounds?

A7: Yes, 1,3-cyclohexanediol serves as a valuable building block in organic synthesis. One example is its use in synthesizing nucleoside analogs with potential biological activity. [] It can also be used to synthesize optically active 3-hydroxy-2,2-dimethylcyclohexanone, a versatile chiral building block. []

Q8: What role does 1,3-cyclohexanediol play in the biotransformation of citral?

A8: In the bacterium Acinetobacter sp. Tol 5, citral biotransformation leads to the formation of (1R,3R,4R)-1-methyl-4-(1-methylethenyl)-1,3-cyclohexanediol and geranic acid. This specific isomer of 1,3-cyclohexanediol is produced via a metabolic pathway originating from geranial, the trans-isomer of citral. []

Q9: Can 1,3-cyclohexanediol be used as a chiral auxiliary?

A10: Yes, 1,3-cyclohexanediol, along with other cyclic diols, can be kinetically resolved via lipase-catalyzed alcoholysis and aminolysis reactions. This resolution process allows for the separation of enantiomers and their application as chiral auxiliaries in asymmetric synthesis. []

Q10: How does the configuration of 1,3-cyclohexanediol influence its interaction with metal ions?

A11: Studies using hydroxyfullerenes as a model system have shown that the binding affinity of trivalent metal ions to 1,3-cyclohexanediol is influenced by the ionic radius of the metal. Interestingly, smaller ionic radii lead to weaker binding, a trend opposite to that observed for divalent metal ions. This suggests distinct coordination modes depending on the metal's charge. []

Q11: Does 1,3-cyclohexanediol form intramolecular hydrogen bonds?

A12: Yes, depending on its configuration and environment, 1,3-cyclohexanediol can form intramolecular hydrogen bonds. NMR and IR spectroscopy have confirmed the presence of such interactions, particularly in the cis isomer, where it stabilizes the diaxial conformation. [, ]

Q12: What are the implications of intramolecular hydrogen bonding on the chemical behavior of 1,3-cyclohexanediol?

A13: The presence of intramolecular hydrogen bonds in 1,3-cyclohexanediol influences its chemical properties. For example, it affects the rate of water elimination in mass spectrometry, making it faster in hydrogen-bonded molecular ions. This phenomenon highlights the interplay between conformation and reactivity in this molecule. []

Q13: Does 1,3-cyclohexanediol exhibit polymorphism, and if so, how does it affect its properties?

A14: Yes, 1,3-cyclohexanediol displays polymorphism, meaning it can exist in different crystalline forms. The specific polymorph formed influences the material's properties, particularly its ability to form plastic crystals. This has implications for its potential applications in various fields. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

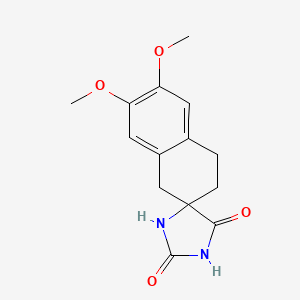

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1222942.png)